2-(2-hydroxyethyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide
Description
The compound 2-(2-hydroxyethyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide is a synthetic small molecule featuring a piperidine core linked via a carboxamide group to a pyrrolidinone ring substituted with a 4-methoxyphenyl moiety. Key structural attributes include:
- Piperidine-1-carboxamide backbone: The carboxamide group is positioned at the 1st carbon of the piperidine ring.
- 2-Hydroxyethyl substituent: A hydrophilic hydroxyethyl chain at the 2nd carbon of the piperidine.
- 1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl group: A pyrrolidinone ring with a 4-methoxyphenyl substituent and a ketone at the 5th position.
Properties
IUPAC Name |
2-(2-hydroxyethyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-26-17-7-5-16(6-8-17)22-13-14(12-18(22)24)20-19(25)21-10-3-2-4-15(21)9-11-23/h5-8,14-15,23H,2-4,9-13H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGAFZOAJCPKHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCCCC3CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights structural similarities and differences between the target compound and related molecules from the evidence:
Key Observations:
- Hydrophilicity vs. Lipophilicity : The target compound’s hydroxyethyl group enhances hydrophilicity compared to the tetrahydro-2H-pyran-4-ylmethyl group in ’s analog, which may improve aqueous solubility and reduce metabolic stability .
- Core Structure Differences : The dihydropyridine (AZ331) and pyrazole () cores diverge significantly, suggesting distinct pharmacological targets (e.g., ion channel vs. kinase modulation) .
Pharmacological Implications (Inferred)
- CNS Penetration : The hydroxyethyl group in the target compound may enhance blood-brain barrier permeability compared to more lipophilic analogs like ’s tetrahydro-2H-pyran derivative .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
